molecular formula C18H16FN3O3 B8637115 4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No.: B8637115
M. Wt: 341.3 g/mol
InChI Key: HKUDSAWEBILALG-UHFFFAOYSA-N
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Description

4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

InChI

InChI=1S/C18H16FN3O3/c1-21-18(23)12-8-11-14(9-17(12)24-2)22-6-5-15(11)25-16-4-3-10(20)7-13(16)19/h3-9H,20H2,1-2H3,(H,21,23)

InChI Key

HKUDSAWEBILALG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 39b (100 mg) was dissolved in N-methylpiperidin-2-one (250 μL), and 40% methylaminemethanol solution (250 μL) was added thereto, followed by stirring at 40° C. for 16 hours. Subseuqntly, water was added to the reaction mixture, and the precipitate was filtrated, to thereby yield compound 46a (63.7 mg, yield: 64%).
Name
Compound 39b
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Similar to the synthesis of compound 1d, from compound 46a (50.0 mg) and 4-trifluoromethylphenylacetyl isothiocyanate (53.9 mg), the titled compound 47 was yielded (41.2 mg, yield: 48%).
Name
titled compound 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Similar to the synthesis of compound 1d, from compound 46a (50.0 mg) and 3-methoxyphenylacetyl isothiocyanate (45.5 mg), the titled compound 46 was yielded (40.1 mg, yield: 50%).
Name
titled compound 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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